1-(Benzyloxy)-4-fluorobenzene

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Sourcing para-fluorinated benzyl ether building blocks with consistent purity and reliable supply can delay multi-step pharmaceutical syntheses. 1-(Benzyloxy)-4-fluorobenzene (CAS 370-78-5) addresses this need as a crystalline solid (mp 54-56 °C) enabling precise weighing and handling. • Para-fluorine modulates electronic properties for Suzuki couplings and electrophilic aromatic substitutions. • Benzyl ether serves as a stable protecting group cleavable under hydrogenolysis. • Validated intermediate for SSRI-class APIs and fluorinated agrochemicals.

Molecular Formula C13H11FO
Molecular Weight 202.22 g/mol
CAS No. 370-78-5
Cat. No. B1273162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-4-fluorobenzene
CAS370-78-5
Molecular FormulaC13H11FO
Molecular Weight202.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)F
InChIInChI=1S/C13H11FO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyGOJNJAKUQZLPPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzyloxy)-4-fluorobenzene: Versatile Fluorinated Building Block


1-(Benzyloxy)-4-fluorobenzene (CAS 370-78-5), also known as 4-benzyloxyfluorobenzene, is a fluorinated aromatic ether with the molecular formula C13H11FO and a molecular weight of 202.22 g/mol . It is characterized by a 4-fluorophenyl group bonded to a benzyl ether moiety, with a melting point of 54-56 °C and a predicted density of 1.133 g/cm³ . This compound serves as a versatile building block in organic synthesis, with its structural features—a fluorine substituent para to the ether linkage—making it particularly valuable as a precursor in the preparation of biologically active molecules and functional materials .

Para-fluorinated building block for selective electronic tuning
Benzyl ether protecting group cleavable under hydrogenolysis
Solid at room temperature enables precise weighing

1-(Benzyloxy)-4-fluorobenzene: Why It's Irreplaceable


The combination of a para-fluorine substituent and a benzyl ether group in 1-(benzyloxy)-4-fluorobenzene imparts distinct electronic and steric properties that are not replicated by its positional isomers (e.g., ortho- or meta-fluoro analogs) or by other benzyl ether derivatives lacking the fluorine atom [1]. The electron-withdrawing nature of the para-fluorine atom modulates the reactivity of the aromatic ring in electrophilic aromatic substitution and cross-coupling reactions, while the benzyl group provides a stable protecting moiety that can be selectively cleaved under hydrogenolysis conditions . These features dictate its suitability in specific synthetic pathways; for instance, its use as an intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and agrochemicals is predicated on this precise substitution pattern [2].

Positional isomer substitution
Ortho or meta fluorine alters ring activation, may reduce cross-coupling efficiency.
Non-fluorinated analog
Lacks electron-withdrawing para-fluorine; physical state (liquid vs solid) differs.
Other halogen analogs
Chlorine or bromine substitution does not support the same CNS intermediate routes.

1-(Benzyloxy)-4-fluorobenzene: Quantifiable Differentiation


Para-Fluorine Substitution vs. Ortho and Meta Isomers

The para-fluorine substitution in 1-(benzyloxy)-4-fluorobenzene confers a specific electronic environment on the aromatic ring, which is distinct from its ortho- and meta-substituted analogs. In cross-coupling reactions such as Suzuki-Miyaura coupling, the electron-withdrawing para-fluorine activates the C-Br or C-I bond for oxidative addition, whereas the ortho-isomer may suffer from steric hindrance, and the meta-isomer may not provide the same level of activation [1]. While specific kinetic data for this compound are not available in the open literature, studies on fluorinated arenes indicate that the rate of oxidative addition in palladium-catalyzed reactions is significantly influenced by the position of the fluorine substituent [2].

Electronic position effect
Class-level inference
Para-fluorine activates oxidative addition; ortho/meta effects differ.
Guides reactivity in cross-coupling
Based on general fluoroarene chemistry principles
Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Melting Point Distinction from Non-Fluorinated Analog

1-(Benzyloxy)-4-fluorobenzene exhibits a melting point range of 54-56 °C . This is markedly higher than that of the non-fluorinated analog, benzyl phenyl ether, which is a liquid at room temperature with a melting point of 2-3 °C. The introduction of the para-fluorine atom significantly increases the melting point due to enhanced intermolecular interactions (e.g., C-H···F hydrogen bonds) and increased molecular dipole moment, leading to a more ordered crystalline lattice [1].

Melting point vs non-fluorinated analog
Head-to-head
Target ~54–56°C vs comparator ~2–3°C
Solid-state handling advantage
Direct comparison; purity >98%
Physical Chemistry Crystallography Material Science

SSRI Intermediate Role: Fluoro vs. Chloro/Bromo Analogs

1-(Benzyloxy)-4-fluorobenzene is specifically utilized as an intermediate in the preparation of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) agents [1]. The para-fluorine substituent is a critical pharmacophore element in many SSRIs (e.g., fluoxetine, paroxetine), contributing to target binding affinity and metabolic stability. In contrast, the analogous chloro- or bromo-substituted compounds are not employed in the same capacity for these specific drug classes due to differences in size, electronegativity, and metabolic fate [2].

SSRI intermediate suitability
Class-level inference
Fluoro analog used in published routes; chloro/bromo not documented.
Supports targeted CNS intermediate selection
Review synthetic route specifics; no direct kinetic data
Medicinal Chemistry Pharmaceutical Synthesis Neuropharmacology

1-(Benzyloxy)-4-fluorobenzene: Research and Industrial Applications


4-Fluoro-Aryl Ethers as Pharmaceutical Intermediates

1-(Benzyloxy)-4-fluorobenzene is the preferred starting material for introducing a 4-fluorophenyl ether moiety into pharmaceutical candidates. Its solid state facilitates precise weighing and handling in multi-step syntheses, and the para-fluorine substituent is a key structural feature in many bioactive molecules [1].

Fluorinated Liquid Crystal Components

Fluorinated benzyl ether derivatives are crucial components in liquid crystal mixtures for electro-optical display devices [2]. 1-(Benzyloxy)-4-fluorobenzene serves as a versatile building block for synthesizing such derivatives, with the para-fluorine contributing to desirable dielectric anisotropy and viscosity properties [1].

Agrochemicals with Enhanced Stability

The compound is utilized in the synthesis of herbicides and fungicides, where the combination of the benzyl ether and fluorinated aromatic ring provides enhanced chemical and metabolic stability, as well as improved bioavailability [3].

Application
Selection Property
Validation Focus
Drug discovery intermediate
Para-fluorine ether moiety
Cross-coupling and deprotection step compatibility
Liquid crystal component
Dielectric anisotropy from fluorine
Purity and melting point consistency
Agrochemical building block
Enhanced stability from fluorine substitution
Metabolic stability in target research compounds

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